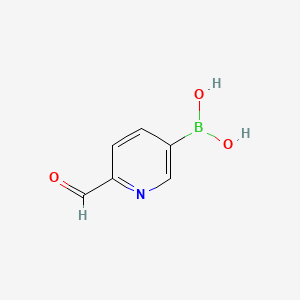
(6-ホルミルピリジン-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Formylpyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 6-position
科学的研究の応用
(6-Formylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (6-Formylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this reaction as an organoboron reagent .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (6-Formylpyridin-3-YL)boronic acid . For example, the compound should be stored under an inert gas at low temperatures to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Formylpyridin-3-YL)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation of a substituted pyridine followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods: Industrial production methods for (6-Formylpyridin-3-YL)boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: (6-Formylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides under palladium catalysis.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using copper catalysts.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Chan-Lam Coupling: Copper catalysts, amines or alcohols, and solvents like dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
類似化合物との比較
(6-Formylpyridin-3-YL)boronic acid can be compared with other pyridinylboronic acids:
6-Chloro-3-pyridinylboronic acid: Used in similar cross-coupling reactions but with different reactivity due to the chloro substituent.
6-Bromo-3-pyridinylboronic acid: Also used in cross-coupling reactions, with the bromo substituent providing different electronic effects.
6-Aminopyridine-3-boronic acid: Functionalized for specific biological applications, such as binding to cis-diol-containing biomolecules.
特性
IUPAC Name |
(6-formylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLRSNPWLRXKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
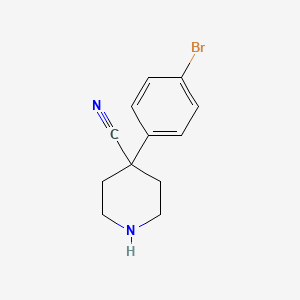
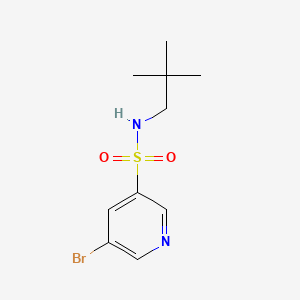
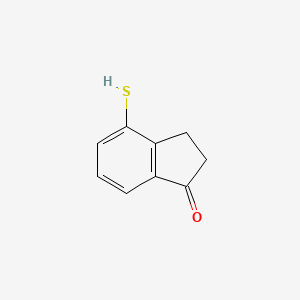
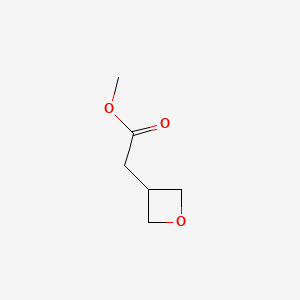
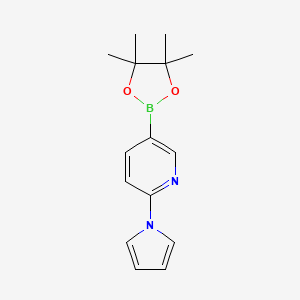
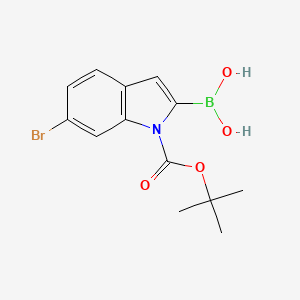
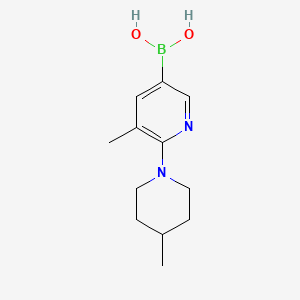
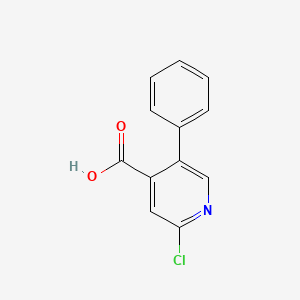
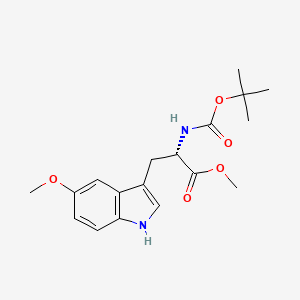
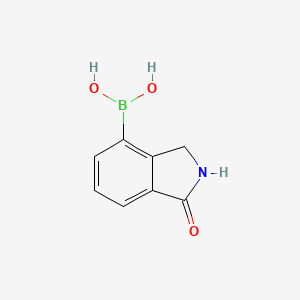
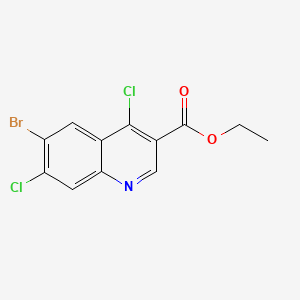
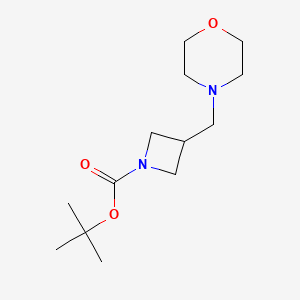
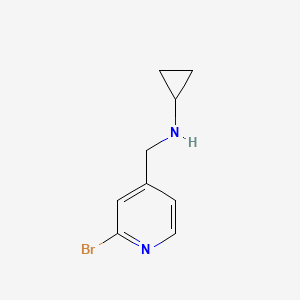
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)
